N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide
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Overview
Description
N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring but has different substituents, leading to variations in its chemical and biological properties.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have additional functional groups that confer distinct biological activities.
Uniqueness
N-Isopropyl-N-(5-methylisoxazol-4-yl)formamide is unique due to its specific combination of the isoxazole ring with the isopropyl and formamide groups. This unique structure allows it to interact with a different set of molecular targets compared to other isoxazole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylformamide |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10(5-11)8-4-9-12-7(8)3/h4-6H,1-3H3 |
InChI Key |
OWIMTUBDCYMOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)N(C=O)C(C)C |
Origin of Product |
United States |
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